molecular formula C21H16FN3O3 B4726199 N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)benzamide

N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)benzamide

Cat. No. B4726199
M. Wt: 377.4 g/mol
InChI Key: NOELLPOYINIMGP-UHFFFAOYSA-N
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Description

"N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)benzamide" is a compound that has been the subject of various studies due to its interesting chemical and physical properties. This compound, like many others in its class, has been synthesized and analyzed to understand its molecular structure and potential applications in different fields.

Synthesis Analysis

The synthesis of similar compounds involves various chemical processes. For instance, Khan et al. (2018) described the synthesis of a structurally related compound, N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide, and its metal complexes. This synthesis involves elemental analysis and spectroscopy techniques, such as FT-IR, FT-Raman, and NMR (Khan et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often characterized using X-ray diffraction techniques. Dey et al. (2021) conducted a crystal structure analysis of a related compound, providing insights into its hydrogen bonds and crystal packing (Dey et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be complex. For example, Yang (2012) synthesized a series of related compounds, highlighting the intricacies involved in the chemical reactions and the resulting properties (Yang, 2012).

properties

IUPAC Name

N-[4-[[(4-fluorobenzoyl)amino]carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c22-17-10-6-15(7-11-17)20(27)24-25-21(28)16-8-12-18(13-9-16)23-19(26)14-4-2-1-3-5-14/h1-13H,(H,23,26)(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOELLPOYINIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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